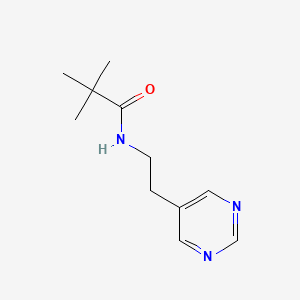![molecular formula C18H18N2O5 B2614549 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034289-19-3](/img/structure/B2614549.png)
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a pyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the azetidine ring, and the pyridinone structure. The process may involve:
Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Azetidine ring formation: This step often involves the cyclization of appropriate amine precursors under basic conditions.
Pyridinone synthesis: This can be synthesized through various methods, including the condensation of appropriate ketones with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the azetidine ring or the pyridinone structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or materials science applications.
Mecanismo De Acción
The mechanism of action of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the azetidine ring could form hydrogen bonds with active site residues. The pyridinone structure may participate in π-π interactions or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Azetidine derivatives: Compounds with azetidine rings may exhibit similar reactivity and biological activity.
Pyridinone derivatives: These compounds share the pyridinone structure and may have comparable pharmacological properties.
Uniqueness
The uniqueness of 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-5-13(7-17(21)19(11)2)25-14-8-20(9-14)18(22)12-3-4-15-16(6-12)24-10-23-15/h3-7,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOJEAMNAPHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614470.png)

![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)
